OT-82

Description

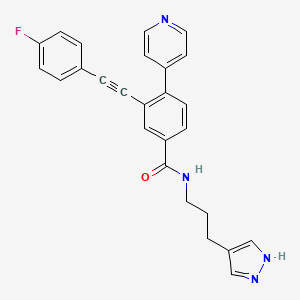

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAXRIKSUXHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of OT-82 in Leukemia

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OT-82 is a novel, potent, and orally bioavailable small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] It was identified through phenotypic screening for compounds demonstrating selective cytotoxicity towards cells of hematopoietic origin.[3] The mechanism of action centers on the disruption of the essential NAD+ salvage pathway, which is a key metabolic vulnerability in many hematological malignancies.[3][4] By inhibiting NAMPT, the rate-limiting enzyme in this pathway, this compound triggers a cascade of events including rapid depletion of intracellular NAD+ and ATP, inhibition of DNA repair mechanisms, increased oxidative stress, and ultimately, apoptotic cell death.[5] Preclinical data from in vitro and in vivo models of leukemia demonstrate low nanomolar efficacy and a favorable therapeutic index, positioning this compound as a promising therapeutic candidate for various hematological cancers.[2]

Core Mechanism of Action: NAMPT Inhibition

The primary molecular target of this compound has been identified as Nicotinamide Phosphoribosyltransferase (NAMPT).[3][6] NAMPT is a critical enzyme in the NAD+ salvage pathway, which recycles nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine dinucleotide (NAD+).[6][7] Cancer cells, particularly those of hematopoietic lineage, exhibit a heightened dependence on this pathway to meet their high metabolic and energetic demands for proliferation and survival.[4][6]

This compound's therapeutic action is a direct consequence of its inhibition of NAMPT, leading to the following sequential events:

-

NAD+ Depletion: Treatment with this compound leads to a rapid and profound decrease in intracellular NAD+ levels.[5] In sensitive leukemia cell lines, this depletion can occur within 24 hours of exposure.[5]

-

ATP Depletion: Following the collapse of the NAD+ pool, a near-complete reduction in intracellular ATP levels is observed, typically within 48 hours.[5] This cripples the cell's energy metabolism.

-

Inhibition of NAD+-Dependent Enzymes: The lack of NAD+, a crucial cofactor for numerous enzymes, leads to the inhibition of critical cellular processes. A key example is the inactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme essential for DNA damage repair.[4][5]

-

Induction of Oxidative Stress and DNA Damage: this compound treatment has been shown to cause a significant increase in mitochondrial reactive oxygen species (ROS).[5] The combination of increased ROS-induced DNA damage and the inhibition of PARP-1-mediated repair mechanisms creates a state of lethal cellular stress.[5]

-

Apoptosis Induction: The culmination of energy crisis, failed DNA repair, and oxidative stress triggers the intrinsic apoptotic pathway.[5] This is evidenced by the activation of caspase-3 and externalization of phosphatidylserine (measured by Annexin V staining).[5][8]

The selective toxicity of this compound towards leukemia cells is attributed to their greater reliance on NAMPT for NAD+ biosynthesis compared to normal cells or non-hematopoietic tumors.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via NAMPT inhibition.

Quantitative Efficacy Data

This compound demonstrates potent cytotoxicity against a wide range of leukemia cell lines and patient-derived cells, with a clear selectivity for cells of hematopoietic origin over non-hematopoietic cancer cells and normal healthy cells.

Table: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Type | Origin / Subtype | IC50 (nM) | Reference(s) |

| Leukemia Cell Lines | |||

| RS4;11 | MLL-rearranged ALL | 0.3 - 1.05 | [5][8] |

| MV4-11 | AML | 2.11 | [8] |

| U937 | Histiocytic Lymphoma | 2.70 | [8] |

| PER-485 | B-cell ALL | 1.36 | [8] |

| Various | ALL & AML Panel | 0.2 - 4.0 | [4][5] |

| Patient-Derived Cells | |||

| BMMNCs | ALL Donors | 7.10 | [1][8] |

| BMMNCs | AML Donors | 31 | [1][8] |

| Non-Hematopoietic (Non-HP) Cancer Lines | |||

| H1299 | Lung Carcinoma | 7.95 | [8] |

| HT29 | Colorectal Adenocarcinoma | 15.67 | [8] |

| U87 | Glioblastoma | 29.52 | [8] |

| MCF-7 | Breast Adenocarcinoma | 37.92 | [8] |

| Normal Cells | |||

| BMMNCs | Healthy Donors | 62.69 | [1][8] |

BMMNCs: Bone Marrow Mononuclear Cells

Table: In Vivo Efficacy of this compound

| Model Type | Cancer Type | Treatment Regimen | Outcome | Reference(s) |

| Subcutaneous Xenograft | Burkitt's Lymphoma | 20 mg/kg (p.o.) | 56% survival post-treatment | [1][8] |

| Subcutaneous Xenograft | Burkitt's Lymphoma | 40 mg/kg (p.o.) | 100% survival post-treatment | [1][8] |

| PDX Model | MLL-rearranged ALL | 40 mg/kg (p.o.) x 3 days x 2 wks | Significantly increased Event-Free Survival (EFS) | [4] |

| PDX Model (Combination) | MLL-rearranged ALL | This compound (40 mg/kg) + AraC (25 mg/kg) | Significantly increased EFS vs. either agent alone | [4] |

PDX: Patient-Derived Xenograft; p.o.: oral gavage; AraC: Cytarabine

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the interpretation and replication of key findings.

Cell Viability and IC50 Determination

-

Principle: To quantify the dose-dependent effect of this compound on the viability and metabolic activity of leukemia cells.

-

Methodology:

-

Cell Culture: Leukemia cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize for 24 hours.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Resazurin solution is added to each well. Metabolically active, viable cells reduce the blue resazurin to the fluorescent pink resorufin.

-

Data Acquisition: Fluorescence is measured using a plate reader (e.g., excitation 560 nm, emission 590 nm).

-

Analysis: Raw fluorescence values are normalized to vehicle-treated controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

-

Measurement of Intracellular NAD+ and ATP Levels

-

Principle: To directly measure the impact of this compound on the intracellular pools of NAD+ and ATP, confirming its on-target effect.

-

Methodology:

-

Cell Culture and Treatment: Cells are seeded in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers. They are treated with a fixed concentration of this compound (e.g., 1 nM) or vehicle for various time points (e.g., 0, 4, 8, 24, 48 hours).[5]

-

Cell Lysis: At each time point, cells are harvested, counted, and lysed according to the manufacturer's protocol for the specific detection kit.

-

Detection: Commercially available bioluminescent assay kits (e.g., NAD/NADH-Glo™ and CellTiter-Glo® from Promega) are used.

-

For NAD+, the assay involves enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of NAD+ present.

-

For ATP, the luciferase enzyme uses ATP to generate a luminescent signal.

-

-

Data Acquisition: Luminescence is read using a luminometer.

-

Analysis: NAD+ and ATP levels are normalized to the total number of cells used and expressed as a percentage relative to the vehicle-treated control at each time point.[5]

-

Western Blot for PARP-1 Activity

-

Principle: To assess the functional consequence of NAD+ depletion on the activity of the NAD+-dependent enzyme PARP-1. PARP-1 activity is measured by detecting its auto-modification product, poly(ADP-ribose) or PAR.

-

Methodology:

-

Protein Extraction: Leukemia cells are treated with this compound or vehicle for specified time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated by size on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for PAR (poly(ADP-ribose)). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the PAR signal indicates inhibition of PARP-1 activity.[5]

-

Experimental Workflow Diagram

Caption: A typical in vitro experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound effectively targets the metabolic vulnerability of leukemia cells by potently inhibiting the NAMPT enzyme in the NAD+ salvage pathway. This on-target activity leads to rapid NAD+ and ATP depletion, functional inhibition of DNA repair, and induction of apoptosis, with a demonstrated selectivity for hematopoietic cancer cells. The robust preclinical data, including low nanomolar IC50 values and significant in vivo efficacy in patient-derived xenograft models, underscore its potential as a therapeutic agent.[4][5] Further research and clinical trials will be crucial to determine the safety, tolerability, and efficacy of this compound in patients with leukemia and other hematological malignancies.[9] Investigations into combination therapies, such as with conventional chemotherapeutics like cytarabine, have already shown promise for enhancing anti-leukemic activity.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotartis.com [oncotartis.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

OT-82: A Technical Guide to NAMPT Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, potent, and orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAMPT-mediated salvage pathway for NAD+ regeneration.[3] This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This compound has demonstrated significant preclinical anti-tumor activity in various cancer models, particularly in hematological malignancies and Ewing sarcoma, with a favorable toxicity profile compared to earlier-generation NAMPT inhibitors.[1][4][5] This technical guide provides an in-depth overview of the this compound NAMPT inhibition pathway, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of NAMPT.[2] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis.[2] The resulting depletion of the intracellular NAD+ pool triggers a cascade of downstream events, ultimately leading to cancer cell death.[1][4]

The on-target activity of this compound has been confirmed in preclinical studies where the co-administration of NMN, the product of the NAMPT reaction, rescued cancer cells from this compound-induced cytotoxicity.[1]

Quantitative Preclinical Efficacy of this compound

This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative data from these preclinical studies.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ewing Sarcoma Cells (Panel) | Ewing Sarcoma | Single-digit nM | [1][3] |

| Acute Leukemia Cell Lines (Panel of 14) | Acute Leukemia | 0.2 - 4.0 | [4] |

| High-Risk Pediatric ALL PDX Cells | Acute Lymphoblastic Leukemia | 0.4 - 3.6 | [1] |

| Hematological Malignancy Cell Lines (Panel of 12) | Hematological Malignancies | Average: 2.89 ± 0.47 | [5] |

| Non-Hematological Malignancy Cell Lines (Panel of 17) | Various Solid Tumors | Average: 13.03 ± 2.94 | [5] |

In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Ewing Sarcoma Xenografts | 25 or 50 mg/kg | Impaired tumor growth and prolonged survival. | [1] |

| Pediatric ALL PDX Models (21 models) | 40 mg/kg, p.o., 3 days/week for 3 weeks | Significant leukemia growth delay in 95% (20/21) of models; Disease regression in 86% (18/21) of models. | [1][6] |

| MLL-rearranged AML Xenograft (MV4-11) | 25 or 50 mg/kg, p.o., 6 days/week for 3 weeks | Dose-dependent tumor growth inhibition. | [7] |

| Erythroleukemia Xenograft (HEL92.1.7) | 10, 25, or 50 mg/kg, p.o., 6 days/week for 3 weeks | Dose-dependent tumor growth inhibition. | [7] |

| Burkitt's Lymphoma Xenograft (Ramos) | 60 or 80 mg/kg, p.o., 3 days on/4 days off for 3 weeks | Significant tumor growth inhibition. | [8] |

| Multiple Myeloma Xenograft (RPMI8226) | 30 or 60 mg/kg, p.o., 3 days on/4 days off for 3 weeks | Dose-dependent tumor growth inhibition. | [8] |

Signaling Pathways and Cellular Consequences of this compound

The inhibition of NAMPT by this compound and the subsequent depletion of NAD+ have profound effects on multiple critical cellular pathways.

NAD+ Depletion and Energy Crisis

The most immediate consequence of this compound treatment is a rapid and significant decrease in intracellular NAD+ and NADH levels.[1] This disrupts cellular bioenergetics, leading to a reduction in ATP production through both glycolysis and mitochondrial respiration.[1][4] This energy crisis contributes to the inhibition of cell proliferation and ultimately cell death.

Figure 1: this compound inhibits NAMPT, leading to NAD+ depletion and an energy crisis.

Impaired DNA Damage Repair and Apoptosis

NAD+ is an essential substrate for Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA damage repair.[1] this compound-mediated NAD+ depletion leads to decreased PARP activity, resulting in the accumulation of DNA damage.[1] This accumulation of DNA damage can trigger cell cycle arrest, typically at the G2/M phase, and induce apoptosis.[1][3]

Figure 2: this compound impairs DNA repair and induces apoptosis via NAD+ depletion.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

NAD+/NADH Quantification Assay

This protocol outlines a method for measuring intracellular NAD+ and NADH levels.

Materials:

-

Cancer cells

-

This compound

-

Extraction buffers: 0.1 M HCl (for NAD+) and 0.1 M NaOH (for NADH)

-

Enzymatic cycling reaction mix (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate)

-

NAD+ and NADH standards

-

Microplate reader (colorimetric or fluorometric)

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and perform separate extractions for NAD+ (acidic extraction) and NADH (alkaline extraction).

-

Heat the extracts to degrade the unwanted form of the nucleotide (NADH in acidic extract, NAD+ in alkaline extract).

-

Neutralize the extracts.

-

Prepare a standard curve using known concentrations of NAD+ and NADH.

-

Add the samples and standards to a 96-well plate.

-

Initiate the enzymatic cycling reaction by adding the reaction mix.

-

Measure the absorbance or fluorescence over time using a microplate reader.

-

Calculate the concentrations of NAD+ and NADH in the samples based on the standard curve.

Western Blotting for PARP Activity and Phosphorylated Histone H3

This method is used to assess changes in protein expression and activity.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAR, anti-cleaved PARP, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities relative to the loading control.

In Vivo Xenograft Studies

This protocol describes a general workflow for assessing the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line or patient-derived xenograft (PDX) cells

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal monitoring equipment

Protocol:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to the specified dosing schedule (e.g., daily, or intermittent dosing).

-

Monitor tumor volume using caliper measurements at regular intervals.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like NAD+ levels).

-

Analyze the data to determine tumor growth inhibition and any survival benefit.

Figure 3: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising NAMPT inhibitor with a well-defined mechanism of action that exploits the metabolic vulnerability of cancer cells. Its potent in vitro and in vivo anti-tumor activity, particularly in hematological malignancies and Ewing sarcoma, coupled with a favorable safety profile, positions it as a strong candidate for further clinical development. The detailed technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the continued investigation and potential clinical translation of this targeted therapeutic agent.

References

- 1. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. research.uniupo.it [research.uniupo.it]

- 5. t-takaya.net [t-takaya.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

OT-82: A Preclinical Technical Guide for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for OT-82, a novel and potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in the context of hematological malignancies. This compound has demonstrated significant preclinical efficacy, positioning it as a promising therapeutic candidate for leukemias, lymphomas, and multiple myeloma.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Targeting NAD+ Metabolism

This compound exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2][3] Many hematological cancer cells exhibit a strong dependence on this pathway for their high energetic and metabolic demands.[3] By blocking NAMPT, this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP.[4][5] This metabolic crisis triggers a cascade of downstream events, including the impairment of NAD+-dependent enzymes like poly (ADP-ribose) polymerase (PARP), which is crucial for DNA damage repair.[5][6] The culmination of these effects is cell cycle arrest, induction of DNA damage, and ultimately, apoptotic cell death.[4][5][6]

In Vitro Efficacy of this compound

This compound has demonstrated potent and selective cytotoxicity against a broad range of hematological malignancy cell lines in vitro. The half-maximal inhibitory concentrations (IC50) are consistently in the low nanomolar range, highlighting its high potency.

| Cell Line | Hematological Malignancy Subtype | IC50 (nM) | Reference(s) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 2.11 | [4] |

| U937 | Histiocytic Lymphoma | 2.70 | [4] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 1.05 | [4] |

| PER-485 | B-cell precursor leukemia | 1.36 | [4] |

| Average | Hematopoietic (HP) Cancer Cells | 2.89 | [7] |

| Average | Non-Hematopoietic (Non-HP) Cells | 13.03 | [7] |

Table 1: In vitro cytotoxicity of this compound in various hematological malignancy cell lines.

In Vivo Preclinical Efficacy

The antitumor activity of this compound has been validated in several mouse xenograft models of hematological malignancies, demonstrating significant tumor growth inhibition and improved survival.

| Model | Malignancy Type | Dosing Regimen | Outcome | Reference(s) |

| Subcutaneous MV4-11 Xenograft | Acute Myeloid Leukemia (AML) | 25 or 50 mg/kg, p.o., 6 days/week for 3 weeks | Dose-dependent tumor growth inhibition | [8] |

| Subcutaneous Burkitt's Lymphoma Xenograft | Burkitt's Lymphoma | 20 or 40 mg/kg | 56% and 100% survival, respectively | [4] |

| Patient-Derived Xenografts (PDX) | Pediatric ALL | Not specified | Significant leukemia growth delay in 95% (20/21) of PDXs | [5] |

Table 2: Summary of in vivo efficacy of this compound in mouse models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

-

Cell Lines: A panel of human hematological malignancy cell lines (e.g., MV4-11, U937, RS4;11) and non-hematopoietic cancer cell lines were used.[2][4]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (typically 72-96 hours).

-

Viability Assessment: Cell viability was commonly assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability, or by using assays that measure metabolic activity (e.g., MTS or MTT assays). IC50 values were calculated from dose-response curves.

In Vivo Xenograft Studies

A representative workflow for assessing the in vivo efficacy of this compound is depicted below.

-

Animal Models: Immunocompromised mice (e.g., SCID or NSG mice) are typically used to prevent rejection of human tumor cells.[8]

-

Tumor Implantation: Human hematological cancer cells are implanted either subcutaneously (for solid tumor formation) or systemically (intravenously) to mimic disseminated disease.[3][8]

-

Drug Administration: this compound is administered, often orally (p.o.), at specified doses and schedules. A vehicle control group is always included.[8]

-

Efficacy Endpoints: Primary endpoints include the measurement of tumor volume over time for subcutaneous models and overall survival. For systemic models, disease burden can be monitored through methods like bioluminescence imaging.

Mechanism of Action Assays

-

NAD+/ATP Measurement: Intracellular NAD+ and ATP levels in cancer cells were measured following this compound treatment using commercially available kits (e.g., NAD/NADH-Glo™ and CellTiter-Glo® Assays from Promega) to confirm on-target activity.[5]

-

Apoptosis Analysis: The induction of apoptosis was assessed by methods such as flow cytometry using Annexin V and propidium iodide (PI) staining to detect early and late apoptotic cells, or by measuring caspase-3 activation.[4]

Safety and Toxicological Profile

Preclinical toxicological studies in mice and non-human primates have indicated a favorable safety profile for this compound. Notably, it did not exhibit the cardiac, neurological, or retinal toxicities that have been observed with other NAMPT inhibitors.[1][2] The primary dose-limiting toxicities were related to hematopoietic and lymphoid organs, which is consistent with its selective activity against cells of hematopoietic origin.[1][2]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a targeted therapy for hematological malignancies. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action and a favorable safety profile, underscore its potential to address unmet medical needs in patients with leukemia, lymphoma, and other blood cancers. Ongoing clinical trials will be critical in translating these promising preclinical findings into patient benefit.[9]

References

- 1. This compound, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotartis.com [oncotartis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with this compound induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

OT-82: A Technical Whitepaper on the Potent and Selective NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OT-82 is a novel, potent, and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Discovered through phenotypic screening of chemical libraries and subsequent hit-to-lead optimization, this compound has demonstrated significant preclinical efficacy against a broad range of hematological malignancies.[1][2] Its mechanism of action involves the depletion of cellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, leading to energy crisis and apoptotic cell death in cancer cells, particularly those of hematopoietic origin.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, along with detailed experimental protocols for key assays and a summary of its preclinical data.

Discovery and Chemical Structure

This compound was identified through a systematic high-throughput phenotypic screening of chemical libraries aimed at discovering compounds with selective toxicity towards cells of hematopoietic origin.[2] This was followed by a rigorous hit-to-lead optimization process to enhance potency, selectivity, and drug-like properties.[2] The molecular target of this compound was subsequently identified as NAMPT through a combination of shRNA screening and affinity chromatography.[3]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H21FN4O |

| Molecular Weight | 424.47 g/mol |

| CAS Number | 1800487-55-1 |

Mechanism of Action: Targeting NAD+ Metabolism

This compound exerts its anticancer effects by inhibiting NAMPT, a pivotal enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[1][3] Many cancer cells, especially hematological malignancies, exhibit a heightened dependence on this pathway for their high energy and metabolic demands.

By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels.[4] This has several downstream consequences:

-

Energy Depletion: Reduced NAD+ levels impair ATP production, leading to an energy crisis within the cancer cell.[4]

-

Inhibition of NAD+-Dependent Enzymes: The function of NAD+-dependent enzymes, such as PARPs (Poly (ADP-ribose) polymerases) involved in DNA repair and sirtuins, is compromised.

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis), characterized by the activation of caspases and depolarization of the mitochondrial membrane.[5]

The on-target activity of this compound has been confirmed by rescue experiments where the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, reverses the cytotoxic effects of the inhibitor.[6]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy

This compound has demonstrated potent and selective cytotoxicity against a wide array of hematological cancer cell lines in vitro and has shown significant anti-tumor activity in in vivo preclinical models.

In Vitro Cytotoxicity

This compound exhibits low nanomolar IC50 values against various human cancer cell lines, with particular potency in those of hematopoietic origin.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 2.11[5] |

| U937 | Histiocytic Lymphoma | 2.70[5] |

| RS4;11 | Acute Lymphoblastic Leukemia | 1.05[5] |

| HEL92.1.7 | Erythroleukemia | 1.36[5] |

| PER485 | B-cell Lymphoma | 1.36[5] |

| MCF-7 | Breast Cancer | 37.92[5] |

| U87 | Glioblastoma | 29.52[5] |

| HT29 | Colorectal Adenocarcinoma | 15.67[5] |

| H1299 | Non-small Cell Lung Carcinoma | 7.95[5] |

Data compiled from MedChemExpress product information.

In Vivo Anti-Tumor Activity

In mouse xenograft models of human hematological malignancies, orally administered this compound has been shown to be well-tolerated and effective in inhibiting tumor growth and prolonging survival.[2][7] For instance, in a subcutaneous xenograft model of Burkitt's lymphoma, this compound treatment at 20 or 40 mg/kg resulted in increased survival.[5] Efficacy has also been demonstrated in systemic preclinical models of pediatric acute lymphoblastic leukemia.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

Figure 2: General workflow for a cell viability assay.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.0001 to 10 µM) for 72 hours.[5]

-

Add a viability reagent such as resazurin or MTT to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

-

Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Measurement of Cellular NAD+/NADH Levels

Protocol:

-

Plate cells at a density of 5,000 cells/well in 96-well plates and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time period (e.g., 24 hours).[6]

-

Measure NAD+ and NADH levels using a commercially available kit (e.g., NAD/NADH-Glo™ Assay from Promega) according to the manufacturer's instructions.[6] This typically involves cell lysis followed by enzymatic reactions that lead to a luminescent or fluorescent signal proportional to the amount of NAD+ or NADH.

Caspase-3 Activity Assay

Protocol:

-

Induce apoptosis in cells by treating with this compound (e.g., 0.01-100 nM) for 48 hours.[5]

-

Lyse the cells and incubate the lysate with a caspase-3 substrate, such as DEVD-pNA (p-nitroanilide) or DEVD-AMC (7-amino-4-methylcoumarin).

-

Measure the colorimetric (for pNA at 405 nm) or fluorometric (for AMC at Ex/Em = 380/460 nm) signal, which is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential Assay

Protocol:

-

Treat cells with this compound for 48 hours to induce apoptosis.[5]

-

Incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a collapsed membrane potential, JC-1 remains as monomers and fluoresces green.

Clinical Development

This compound, developed by OncoTartis, has advanced into clinical trials. A Phase 1 clinical trial (NCT03921879) was initiated to evaluate the safety, tolerability, and maximum tolerated dose of this compound in patients with relapsed or refractory lymphoma.[7][8]

Conclusion

This compound is a promising novel anticancer agent that targets a key metabolic vulnerability in hematological malignancies. Its potent and selective inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death. The extensive preclinical data demonstrates its potential as a therapeutic agent, and ongoing clinical trials will further elucidate its safety and efficacy in patients. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative therapeutic approach.

References

- 1. This compound, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotartis.com [oncotartis.com]

- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Clinical Trial: NCT03921879 - My Cancer Genome [mycancergenome.org]

The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Leukemia Cell Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the critical role of Nicotinamide Phosphoribosyltransferase (NAMPT) in the survival and proliferation of leukemia cells. It details the underlying molecular mechanisms, summarizes key experimental findings, and outlines relevant methodologies, serving as a comprehensive resource for researchers in oncology and drug development.

Core Concept: NAMPT and NAD+ Metabolism in Leukemia

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide to synthesize nicotinamide mononucleotide (NMN), a direct precursor to NAD+[1]. NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in energy metabolism, DNA repair, and as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[2][3].

Leukemic cells, particularly in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), exhibit a higher NAD+ turnover rate compared to normal hematopoietic cells[4][5]. This heightened metabolic demand makes them exceptionally dependent on the NAD+ salvage pathway for their rapid proliferation, energy production, and survival. Consequently, NAMPT is frequently overexpressed in various hematologic malignancies and its elevated expression often correlates with poor patient outcomes[6][7]. This dependency presents a key metabolic vulnerability, positioning NAMPT as a promising therapeutic target for leukemia.

Signaling Pathways and Mechanisms of Action

NAMPT influences leukemia cell survival through several interconnected pathways. Its inhibition triggers a cascade of events stemming from NAD+ depletion, ultimately leading to cell death.

2.1 Intracellular NAMPT: Fueling Malignant Survival

The primary role of intracellular NAMPT is to maintain the cellular NAD+ pool. Inhibition of NAMPT disrupts this function, leading to:

-

Metabolic Collapse and Apoptosis: Depletion of NAD+ impairs ATP production, leading to a loss of mitochondrial membrane potential and the release of cytochrome C. This activates caspases and induces apoptosis[8]. In some contexts, NAMPT inhibition can also trigger other forms of cell death, including autophagy and oncosis (a form of necrotic cell death)[9][10].

-

Disruption of Lipid Homeostasis: NAMPT inhibitors have been shown to selectively induce apoptosis in AML leukemic stem cells (LSCs) by disrupting lipid metabolism. Specifically, they suppress the activity of stearoyl-CoA desaturase (SCD), an enzyme regulated by the sterol regulatory-element binding protein (SREBP), leading to an accumulation of saturated fatty acids and lipotoxicity[11].

-

Impairment of DNA Repair: NAD+ is a required substrate for PARPs, enzymes critical for DNA single-strand break repair. By depleting NAD+, NAMPT inhibitors compromise PARP activity, hindering the cell's ability to repair DNA damage and potentially sensitizing leukemic cells to DNA-damaging agents[3].

-

Modulation of NAD+-Dependent Sirtuins: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate various cellular processes. NAMPT inhibition reduces the activity of sirtuins like SIRT1 and SIRT2. The downregulation of SIRT2 can lead to increased acetylation and activation of the tumor suppressor p53, which in turn promotes apoptosis through its downstream targets like p21 and BAX[7]. SIRT1 is also involved in DNA repair, and its inhibition further contributes to genomic instability[3].

2.2 Extracellular NAMPT (eNAMPT): Shaping the Tumor Microenvironment

In addition to its intracellular enzymatic role, NAMPT can be secreted and function as an extracellular cytokine or adipokine (eNAMPT), particularly in CLL. This extracellular form contributes to a pro-tumorigenic and immunosuppressive microenvironment.

-

M2 Macrophage Polarization: eNAMPT, often released by activated CLL cells, acts on monocytes and promotes their differentiation into tumor-supporting M2 macrophages, also known as nurse-like cells (NLCs)[12][13].

-

Pro-Survival Signaling: These M2 macrophages, in turn, secrete cytokines (e.g., IL-6, IL-8, IL-10) and express surface molecules that protect the leukemic cells from apoptosis and suppress T-cell responses[12][13].

-

Enzymatic Activity-Independent Function: The cytokine-like effects of eNAMPT are independent of its enzymatic activity, highlighting a dual role for this protein in cancer biology[5][13].

Data Presentation: Effects of NAMPT Inhibition

The inhibition of NAMPT has demonstrated potent anti-leukemic effects across various preclinical models. The data below summarizes the qualitative and quantitative outcomes reported in the literature.

Table 1: In Vitro Effects of NAMPT Inhibitors on Leukemia Cells

| Leukemia Type | Cell Model | Inhibitor | Observed Effects | Citation(s) |

|---|---|---|---|---|

| AML | Cell lines, primary AML blasts | KPT-9274 | Potent cytotoxicity, increased apoptosis, decreased proliferation. | [4] |

| AML | Relapsed/Refractory LSCs | APO866, KPT-9274 | Decreased viability and colony-forming potential, selective eradication. | [6] |

| AML | LSCs | KPT-9274 | Preferential induction of apoptosis in CD34+CD38- fraction. | [11][14] |

| T-ALL | Cell lines, PDX samples | FK866 | High cytotoxicity, induction of cell death. | [15] |

| CLL | Primary CLL cells | FK866 | Loss of mitochondrial membrane potential, ATP depletion, apoptosis. | [8] |

| ATL | Primary ATL cells, cell lines | FK866 | Induction of apoptosis and autophagy. |[10] |

Table 2: In Vivo Efficacy of NAMPT Inhibitors in Leukemia Models

| Leukemia Type | Animal Model | Inhibitor | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| AML | Xenograft mouse model | KPT-9274 | Prolonged time to disease progression and improved overall survival. | [4] |

| AML | OCI-AML3 xenograft (NSG mice) | KPT-9274 | Significantly lowered leukemia burden and prolonged survival. | [14] |

| T-ALL | PDX mouse model | FK866 | Significantly reduced peripheral blood disease burden; Median survival increased from 21 to 60.5 days. | [15] |

| ATL | Xenograft mouse model | FK866 | Markedly decreased growth of human ATL tumor xenografts. |[10] |

Experimental Protocols

This section provides a generalized overview of key methodologies used to study the role of NAMPT in leukemia.

4.1 Cell Viability and Apoptosis Assay

This protocol is used to determine the cytotoxic effect of NAMPT inhibitors and to quantify apoptosis.

-

Cell Culture: Leukemia cell lines (e.g., MOLM-13, OCI-AML3, Molt-4) or primary patient-derived cells are cultured under standard conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of a NAMPT inhibitor (e.g., FK866, KPT-9274) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Apoptosis Staining: After treatment, cells are harvested, washed, and stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells), according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

4.2 Western Blotting for Protein Expression

This method is used to detect changes in the expression and modification of proteins within key signaling pathways.

-

Cell Lysis: Following treatment with a NAMPT inhibitor, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., cleaved caspase-3, acetylated-p53, SIRT2, β-actin as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured to visualize protein bands.

4.3 In Vivo Xenograft Model

This protocol assesses the anti-leukemic efficacy of NAMPT inhibitors in a living organism.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG) are used.

-

Engraftment: Mice are injected (e.g., intravenously or subcutaneously) with human leukemia cells, often luciferase-tagged for bioluminescence imaging.

-

Treatment: Once leukemia is established (confirmed by imaging or peripheral blood sampling), mice are randomized into treatment and control groups. Treatment with the NAMPT inhibitor (e.g., KPT-9274 via oral gavage) or vehicle is administered daily for a defined period.

-

Monitoring: Disease burden is monitored regularly using bioluminescence imaging or flow cytometry of peripheral blood. Animal health and survival are tracked.

-

Endpoint Analysis: At the end of the study, survival data is analyzed (e.g., using Kaplan-Meier curves). Tissues may be harvested to assess leukemic infiltration.

Conclusion and Future Directions

NAMPT plays a multifaceted and critical role in leukemia cell survival, acting both as a central node in cellular metabolism and as a key modulator of the tumor microenvironment. Its high expression and the demonstrated dependency of malignant cells on its function make it a highly attractive target for therapeutic intervention. Preclinical studies with NAMPT inhibitors like KPT-9274 and FK866 have shown significant promise, selectively inducing cell death in leukemia cells and stem cells while sparing normal cells.

Future research should focus on identifying predictive biomarkers for sensitivity to NAMPT inhibition, exploring rational combination therapies to overcome potential resistance mechanisms, and optimizing the therapeutic window to manage toxicities observed in early clinical trials[4]. The dual role of eNAMPT also suggests that targeting its cytokine-like function could be a valuable strategy, particularly in microenvironment-dependent malignancies like CLL. Continued investigation into the complex biology of NAMPT will undoubtedly pave the way for novel and more effective treatments for leukemia.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | NAD metabolism-related genes provide prognostic value and potential therapeutic insights for acute myeloid leukemia [frontiersin.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Targeting NAMPT in Acute Myeloid Leukemia - John Byrd [grantome.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nicotinamide Metabolism Mediates Resistance to Venetoclax in Relapsed Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. aacrjournals.org [aacrjournals.org]

- 9. NAMPT haploinsufficiency is a collateral lethal therapeutic vulnerability in high-risk myeloid malignancies with TP53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High expression of NAMPT in adult T-cell leukemia/lymphoma and anti-tumor activity of a NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinamide phosphoribosyltransferase inhibitors selectively induce apoptosis of AML stem cells by disrupting lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Extracellular nicotinamide phosphoribosyltransferase (NAMPT) promotes M2 macrophage polarization in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

OT-82: A Foundational Guide to a Novel NAMPT Inhibitor for Hematological and Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

OT-82 is a potent and orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.[1][2] By targeting this critical pathway, this compound effectively depletes cellular NAD⁺ pools, leading to catastrophic metabolic and signaling disruptions in cancer cells. This targeted approach has demonstrated significant preclinical efficacy in a range of hematological malignancies and solid tumors, including Ewing sarcoma.[3] Mechanistically, this compound-induced NAD⁺ depletion results in impaired DNA damage repair, cell cycle arrest, and induction of apoptosis.[3] Notably, this compound exhibits a more favorable toxicity profile compared to earlier-generation NAMPT inhibitors, positioning it as a promising therapeutic candidate.[4] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling.[2] Cancer cells, with their high proliferative rate and altered metabolism, exhibit a heightened dependence on NAD⁺ for survival and growth.[5] The salvage pathway, which recycles nicotinamide to synthesize NAD⁺, is the primary source of this coenzyme in mammalian cells, and nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[2] Consequently, the inhibition of NAMPT presents a compelling therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.[6]

This compound is a novel, highly potent NAMPT inhibitor (NAMPTi) that has shown significant promise in preclinical studies.[3] Unlike first-generation NAMPTis that were hampered by toxicity and limited efficacy, this compound has demonstrated a superior safety profile, particularly with a lack of the retinal and cardiac toxicities observed with its predecessors in animal studies.[4] This document serves as an in-depth technical resource on the foundational research of this compound.

Mechanism of Action of this compound

This compound exerts its anticancer effects through the direct inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.

Depletion of Cellular NAD⁺ and ATP

The primary molecular consequence of this compound activity is the potent, dose-dependent reduction of intracellular NAD⁺ and its reduced form, NADH.[3] This depletion of the cellular NAD⁺ pool directly impacts energy metabolism, leading to a subsequent decrease in ATP levels.[7][8] The on-target activity of this compound can be confirmed by rescue experiments, where the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, restores NAD⁺ levels and reverses the cytotoxic effects of the inhibitor.[3][9]

Impairment of DNA Damage Repair

NAD⁺ is an essential substrate for Poly (ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA damage repair.[10] By depleting NAD⁺, this compound effectively inhibits PARP activity, leading to an accumulation of DNA damage in cancer cells.[3] This mechanistic link provides a strong rationale for combining this compound with DNA-damaging agents to achieve synergistic antitumor activity.[3]

Induction of Cell Cycle Arrest and Apoptosis

The cellular stress induced by NAD⁺ depletion and DNA damage accumulation triggers cell cycle arrest, primarily at the G2/M phase, in sensitive cancer cell lines like Ewing sarcoma.[3] This is followed by the induction of apoptosis, characterized by the activation of caspases (e.g., caspase-3), depolarization of the mitochondrial membrane, and an increase in the sub-G1 DNA content.[4][7][8]

Disruption of Glycolytic and Mitochondrial Activity

This compound treatment has been shown to reduce both glycolytic and mitochondrial activity in cancer cells.[3] This broader impact on cellular metabolism further contributes to the potent antitumor effects of the compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant antitumor activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values often in the low nanomolar range. A notable selectivity for cells of hematopoietic origin has been observed.[7][8]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Hematopoietic Malignancies | |||

| MV4-11 | Acute Myeloid Leukemia | 2.11 | [7][8] |

| U937 | Histiocytic Lymphoma | 2.70 | [7][8] |

| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 | [7][8] |

| HEL92.1.7 | Erythroleukemia | 1.36 | [7] |

| PER485 | B-cell Lymphoma | 1.36 | [8] |

| Patient-derived AML cells | Acute Myeloid Leukemia | 31 | [7][8] |

| Patient-derived ALL cells | Acute Lymphoblastic Leukemia | 7.10 | [7][8] |

| Solid Tumors | |||

| MCF-7 | Breast Cancer | 37.92 | [7][8] |

| U87 | Glioblastoma | 29.52 | [7][8] |

| HT29 | Colorectal Cancer | 15.67 | [7][8] |

| H1299 | Non-small Cell Lung Cancer | 7.95 | [7][8] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Single-digit nM | [3] |

In Vivo Antitumor Activity

This compound has demonstrated robust antitumor efficacy in various xenograft models, leading to tumor growth inhibition and prolonged survival.

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Burkitt's Lymphoma Xenograft | 20 or 40 mg/kg, oral gavage, for 3 weeks | Increased survival to 56% and 100%, respectively. | [7] |

| Multiple Myeloma Xenograft | Not specified | Potent inhibition of tumor growth. | [7] |

| Ewing Sarcoma Xenografts | Not specified | Impaired tumor growth and prolonged survival. | [3] |

| HLRCC Xenografts | Not specified | Severely reduced tumor growth. | [9][11] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound's Mechanism of Action

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Extracellular Flux Analyses [bio-protocol.org]

- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2.3. Seahorse Analysis for OCR and ECAR [bio-protocol.org]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. ROS-Glo™ H2O2 Assay Protocol [worldwide.promega.com]

- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of OT-82

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of OT-82, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The following information is based on preclinical studies and is intended for research purposes.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor of NAMPT, a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2][3] By inhibiting NAMPT, this compound depletes cellular NAD+ and subsequently ATP levels, leading to impaired DNA damage repair, cell cycle arrest, and ultimately, cell death in cancer cells that have a high demand for NAD+.[1][4][5] Preclinical studies have demonstrated its efficacy in various hematological malignancies and solid tumors, such as Ewing sarcoma.[1][4] Notably, this compound has shown a more favorable safety profile compared to earlier-generation NAMPT inhibitors, with a lack of retinal and cardiac toxicities in animal models.[4][6]

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by targeting the NAMPT-mediated NAD+ salvage pathway. A simplified representation of this pathway and the mechanism of action of this compound is depicted below.

Caption: Figure 1: Simplified signaling pathway illustrating this compound's inhibition of NAMPT.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and vehicle formulations for this compound in preclinical in vivo studies.

Table 1: this compound In Vivo Dosage and Administration

| Animal Model | Cancer Type | Route of Administration | Dosage Range (mg/kg) | Dosing Schedule | Reference |

| Mouse (Xenograft) | Ewing Sarcoma | Oral Gavage (p.o.) | 5, 25, 50 | 3 consecutive days/week for 4 weeks | [4] |

| Mouse (PDX) | Pediatric ALL | Oral Gavage (p.o.) | 40 | 3 consecutive days/week for 3 weeks | [5] |

| Mouse (Xenograft) | Hematological Malignancies | Oral Gavage (p.o.) | 25, 50 | 6 consecutive days/week for 3 weeks | [2][7] |

Table 2: Recommended Vehicle Formulations for this compound

| Vehicle Composition | Preparation Notes | Reference |

| 30% (w/v) Captisol® in sterile water | Captisol® is a modified β-cyclodextrin. Dissolve Captisol® in sterile water before adding this compound. | [5] |

| 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPBCD) | Dissolve HPBCD in sterile water with gentle heating if necessary. Allow to cool to room temperature before adding this compound. | [7] |

| 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O (v/v/v/v) | First, dissolve this compound in DMSO. Then, add PEG300 and mix. Add Tween® 80 and mix. Finally, add ddH₂O to the final volume. The mixed solution should be used immediately. | [2] |

| 5% DMSO, 95% Corn Oil (v/v) | Dissolve this compound in DMSO first, then add to corn oil and mix thoroughly. The mixed solution should be used immediately. | [2] |

Experimental Protocols

4.1. Preparation of this compound Formulation (Cyclodextrin-Based Vehicle)

This protocol is suitable for oral administration and is based on formulations used in published preclinical studies.[5][7]

Materials:

-

This compound powder

-

2-hydroxypropyl-β-cyclodextrin (HPBCD) or Captisol®

-

Sterile, purified water (e.g., Water for Injection, WFI)

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar (optional)

-

Vortex mixer

-

Calibrated scale

Procedure:

-

Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume (typically 5-10 mL/kg). Calculate the required mass of this compound and the vehicle components.

-

Prepare the Vehicle Solution:

-

Weigh the required amount of HPBCD or Captisol®.

-

In a sterile conical tube, add the weighed cyclodextrin to the calculated volume of sterile water to achieve a 30% (w/v) solution.

-

Mix thoroughly by vortexing or using a magnetic stirrer until the cyclodextrin is completely dissolved. The solution should be clear.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound powder.

-

Add the this compound powder to the prepared vehicle solution.

-

Vortex vigorously for 2-5 minutes to ensure a uniform suspension.

-

-

Administration:

-

Administer the suspension to the animals via oral gavage immediately after preparation.

-

Continuously mix the suspension (e.g., by gentle vortexing) between administrations to maintain uniformity.

-

4.2. Preparation of this compound Formulation (DMSO/PEG300/Tween® 80-Based Vehicle)

This formulation is an alternative for achieving solubility of hydrophobic compounds.[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween® 80 (Polysorbate 80)

-

Sterile, double-distilled water (ddH₂O)

-

Sterile microcentrifuge or conical tubes

Procedure:

-

Calculate Component Volumes: For a 1 mL final volume, the proportions are: 50 µL DMSO, 400 µL PEG300, 50 µL Tween® 80, and 500 µL ddH₂O.

-

Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Ensure it is fully dissolved.

-

Add PEG300: Add the calculated volume of PEG300 to the this compound/DMSO solution and mix until the solution is clear.

-

Add Tween® 80: Add the calculated volume of Tween® 80 and mix thoroughly.

-

Add Water: Add the final volume of ddH₂O and mix to create a homogenous solution.

-

Administration: Use the formulation immediately for oral administration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing and administering this compound in an in vivo study.

Caption: Figure 2: General workflow for the preparation and in vivo administration of this compound.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental requirements and institutional guidelines (e.g., IACUC protocols). Researchers should consult the primary literature for detailed experimental contexts. The solubility and stability of this compound in these formulations should be empirically verified.

References

- 1. oncotartis.com [oncotartis.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with this compound induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotartis.com [oncotartis.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: OT-82 Combination Therapy with Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of OT-82, a potent NAMPT inhibitor, and venetoclax, a selective BCL-2 inhibitor, in cancer models.

This compound is an orally bioavailable small molecule that inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This pathway is crucial for cellular bioenergetics and the function of NAD+-dependent enzymes involved in DNA repair and signaling.[1][3] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target.[1][3] Inhibition of NAMPT by this compound leads to NAD+ depletion, resulting in impaired DNA repair, cell cycle arrest, and apoptosis.[3][4]

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5][6][7] Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis.[6][8] Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway, leading to cancer cell death.[6][8][9]

The rationale for combining this compound and venetoclax lies in their distinct but complementary mechanisms of action. By depleting cellular energy and repair capacity, this compound may sensitize cancer cells to the pro-apoptotic effects of venetoclax. This dual-pronged attack on cancer cell survival and metabolism holds the potential for synergistic anti-tumor activity.

Proposed Mechanism of Action: Dual Pathway Inhibition

The combination of this compound and venetoclax targets two critical pathways for cancer cell survival: energy metabolism and apoptosis regulation. This compound's inhibition of NAMPT leads to a depletion of NAD+, a crucial coenzyme for cellular metabolism and DNA repair. This energy stress can lower the apoptotic threshold of cancer cells. Concurrently, venetoclax directly inhibits the anti-apoptotic protein BCL-2, promoting the release of pro-apoptotic factors. The synergistic effect is hypothesized to arise from the simultaneous disruption of cellular energetics and the direct activation of the apoptotic machinery, leading to enhanced cancer cell death.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Synergistic Effect of OT-82 and PARP Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of OT-82, a potent NAMPT inhibitor, and PARP inhibitors. The combination of these two classes of drugs presents a promising therapeutic strategy by co-targeting cellular metabolism and DNA damage repair pathways. This compound depletes the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for Poly (ADP-ribose) polymerase (PARP) enzymes. This NAD+ depletion impairs PARP activity, thereby sensitizing cancer cells to PARP inhibitors, which block the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[1][2][3][4] This synergistic interaction has been observed in various cancer models, including Ewing sarcoma and high-grade serous ovarian cancer.[5][6] These notes offer a framework for researchers to explore this promising combination therapy in a preclinical setting.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[7] Many cancers are highly dependent on this pathway for their NAD+ supply. This compound is a novel and potent inhibitor of NAMPT, leading to NAD+ depletion and subsequent energy crisis and cell death in cancer cells.[4]

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks.[8] PARP inhibitors, such as olaparib, niraparib, and talazoparib, have shown significant efficacy in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[9] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.[10]

The rationale for combining this compound and PARP inhibitors lies in their complementary mechanisms of action. Since PARP enzymes utilize NAD+ as a substrate for their catalytic activity, the depletion of NAD+ by this compound directly inhibits PARP function.[1][4] This creates a "BRCAness" phenotype in cancer cells, making them more susceptible to the effects of PARP inhibitors, even in the absence of inherent HRR defects.[1] This synergistic approach has the potential to broaden the clinical application of PARP inhibitors and overcome resistance mechanisms.

Data Presentation

The following tables summarize representative quantitative data on the synergistic effects of combining a NAMPT inhibitor (like this compound) with a PARP inhibitor in cancer cell lines. The data is based on findings from preclinical studies in Ewing sarcoma and high-grade serous ovarian cancer.[5][6]

Table 1: In Vitro Cell Viability (IC50) of a NAMPT Inhibitor and a PARP Inhibitor, Alone and in Combination

| Cell Line | Treatment | IC50 (nM) |

| Ewing Sarcoma (TC71) | Daporinad (NAMPTi) | 5 |

| Niraparib (PARPi) | >10,000 | |

| Daporinad + Niraparib (5 µM) | < 1 | |

| High-Grade Serous Ovarian Cancer (OV1946or) | This compound (NAMPTi) | 4 |

| Niraparib (PARPi) | >1,000 | |

| This compound + Niraparib (1 µM) | < 2 |

Note: Daporinad is used as a representative NAMPT inhibitor for which detailed combination data is available. The synergistic effect is expected to be a class effect for potent NAMPT inhibitors like this compound.[5]

Table 2: Combination Index (CI) for NAMPT and PARP Inhibitor Combinations

| Cell Line | Drug Combination | Effect Level (ED50) | Combination Index (CI) | Interpretation |

| Ewing Sarcoma (TC71) | Daporinad + Niraparib | 50% inhibition | < 1 | Synergism |

| High-Grade Serous Ovarian Cancer (OV1946or) | This compound + Niraparib | 50% inhibition | < 1 | Synergism |

CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway

The synergistic interaction between this compound and PARP inhibitors is primarily mediated through the depletion of NAD+, which is essential for PARP activity in the DNA damage response pathway.

Caption: Signaling pathway of the synergistic interaction between this compound and PARP inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a PARP inhibitor in vitro.

Caption: Experimental workflow for in vitro synergy assessment of this compound and PARP inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound and a PARP inhibitor, both alone and in combination.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

PARP inhibitor (e.g., Olaparib; stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium from the stock solutions. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control - medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the single agents and the combination using a non-linear regression analysis.

Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the nature of the interaction between this compound and the PARP inhibitor.

Procedure:

-

Data Input: Use the dose-response data from the cell viability assay for the single agents and their combination.

-

Software Analysis: Utilize software such as CompuSyn or CalcuSyn to perform the Chou-Talalay analysis.

-

Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different effect levels (e.g., ED50, ED75, ED90).

-

Interpretation:

-

CI < 1: Synergistic effect

-

CI = 1: Additive effect

-

CI > 1: Antagonistic effect

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with the synergistic combination of this compound and a PARP inhibitor.

Materials:

-

Treated and control cells

-